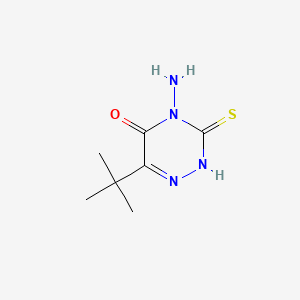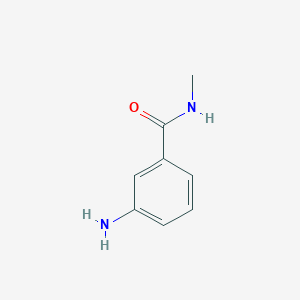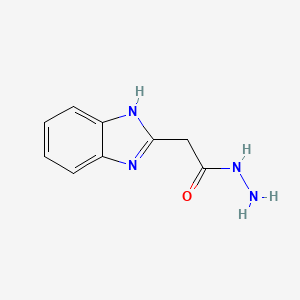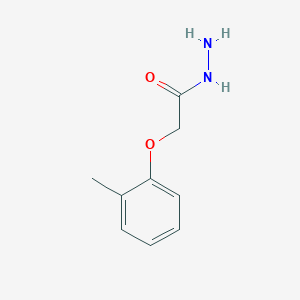
4-Amino-3-(isopropyl)phenol
説明
Synthesis Analysis
The synthesis of 4-Amino-3-(isopropyl)phenol and its derivatives has been explored through various methods, including oxidative polycondensation and enzymatic polymerization. For instance, the oxidative polycondensation of 4-aminopyridine using oxidants such as NaOCl has been studied, yielding oligomers with significant molecular weights (Kaya & Koyuncu, 2003). Another approach involves the HRP-catalyzed polymerization of 4-amino-phenol, leading to the synthesis of phenol polymers and subsequently, electrical conducting poly(4-amino-phenol) (Reihmann & Ritter, 2002).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. Studies have revealed intricate details about the crystal structures, showcasing the significance of intermolecular hydrogen bonding in stabilizing these structures (Cao et al., 2011).
Chemical Reactions and Properties
Research on this compound derivatives has also focused on their chemical reactivity and properties. For example, the compound's ability to undergo regioselective enzymatic polymerization has been demonstrated, offering potential applications in the synthesis of redox-active polymers (Reihmann & Ritter, 2002).
Physical Properties Analysis
The physical properties, such as thermal stability and molecular weight of this compound derivatives, have been a subject of study. The incorporation of functional groups like 3-aminopropyltriethoxysilane into the polymer backbone has been shown to significantly enhance the thermal properties of these compounds (Kaya, Boz, & Kolcu, 2018).
科学的研究の応用
Biological and Pharmacological Effects
Chlorogenic Acid (CGA) is a phenolic acid compound known for its biological and pharmacological effects. It exhibits antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulation properties. CGA modulates lipid metabolism and glucose in metabolic disorders and is speculated to treat disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Additionally, it shows hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries and hypocholesterolemic influence due to altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Polymerization Applications
The regioselective enzymatic polymerization of 4-amino-phenol results in the formation of high molecular mass phenol polymers and [1,4]benzochinone-monoimine. The polymerization process can be controlled for synthesizing dimers and has potential applications in electrical conducting poly(4-amino-phenol) as a redox-active polymer. This polymerization is significant in the field of material science for developing new materials with unique electrical properties (Reihmann & Ritter, 2002).
Environmental Monitoring Applications
A study explored the use of mesoporous silica and organic ligand for dual detection of toxic phenols in waste samples, employing 4-amino antipyrine (4-AAP) as a sensor. This development is significant for environmental monitoring, offering sensitive, fast, and cost-effective methods for detecting phenolic compounds in contaminated water, such as sea water, with high selectivity and eco-friendly approach (Kamel et al., 2020).
Antimicrobial and Antidiabetic Activities
The synthesis and characterization of 4-aminophenol derivatives revealed broad-spectrum antimicrobial activities against various bacteria and fungus strains. These compounds also exhibited significant inhibition of amylase and glucosidase, suggesting antidiabetic potentials. The interaction studies with human DNA highlighted the potential of these synthetic compounds as anticancer agents, further opening avenues for pharmaceutical research (Rafique et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-amino-3-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSAVAYUJTSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002882 | |
| Record name | 4-Amino-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82774-61-6 | |
| Record name | 4-Amino-3-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82774-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(isopropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082774616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-(isopropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



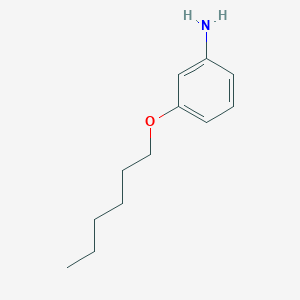


![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)


